1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose
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Overview
Description
1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose is a carbohydrate derivative that belongs to the class of anhydrosugars. This compound is characterized by the presence of an anhydro bridge between the first and sixth carbon atoms of the galactopyranose ring, along with benzoyl groups attached to the second and fourth carbon atoms. It is commonly used in synthetic organic chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose typically involves the selective activation of the terminal position of a galactopyranose derivative with tosyl chloride, followed by cyclization in basic media . The reaction conditions often include the use of solvents such as dichloromethane and bases like pyridine to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis is achieved by optimizing reaction parameters and using industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups replacing the benzoyl groups .
Scientific Research Applications
1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The anhydro bridge and benzoyl groups contribute to its unique reactivity and binding properties, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Anhydro-2,3,5-Tri-O-benzoyl-alpha-D-galactofuranose
- 1,6-Anhydro-4-O-benzyl-2-deoxy-3-O-p-toluenesulfonyl-beta-D-galactopyranose
Uniqueness
1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose is unique due to its specific substitution pattern and the presence of an anhydro bridge, which imparts distinct chemical and physical properties. These features make it particularly valuable in synthetic organic chemistry and various research applications .
Properties
Molecular Formula |
C20H18O7 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[(1R,2R,3S,4R,5R)-4-benzoyloxy-3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] benzoate |
InChI |
InChI=1S/C20H18O7/c21-15-16(26-18(22)12-7-3-1-4-8-12)14-11-24-20(25-14)17(15)27-19(23)13-9-5-2-6-10-13/h1-10,14-17,20-21H,11H2/t14-,15+,16+,17-,20-/m1/s1 |
InChI Key |
FIGCZBXPICHZJV-YNIGFRRXSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O1)O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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